(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester
Overview
Description
(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring system and a carbamic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydro-naphthalene.
Oxidation: The tetrahydro-naphthalene is oxidized to form 1-oxo-1,2,3,4-tetrahydro-naphthalene.
Carbamation: The oxidized product is then reacted with tert-butyl isocyanate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and carbamation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized naphthalene derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of naphthalene derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its structure can be modified to develop new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The naphthalene ring system can interact with various enzymes and receptors, modulating their activity. The carbamic acid ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid methyl ester
- 1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid ethyl ester
- 1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid isopropyl ester
Uniqueness
Compared to similar compounds, (1-Oxo-1,2,3,4-tetrahydro-naphthalen-2-yl)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group. This group provides increased steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the tert-butyl group can enhance the compound’s stability and solubility, making it more suitable for various applications.
Properties
IUPAC Name |
tert-butyl N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-9-8-10-6-4-5-7-11(10)13(12)17/h4-7,12H,8-9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCDMMFVLRSWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75834-57-0 | |
Record name | 75834-57-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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